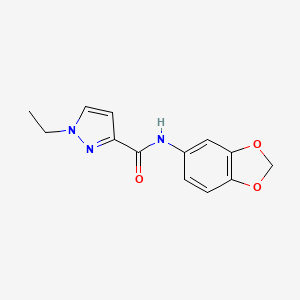

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

CAS No.: 955573-00-9

Cat. No.: VC7299921

Molecular Formula: C13H13N3O3

Molecular Weight: 259.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955573-00-9 |

|---|---|

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | 259.265 |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-1-ethylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C13H13N3O3/c1-2-16-6-5-10(15-16)13(17)14-9-3-4-11-12(7-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,17) |

| Standard InChI Key | BFIPFKBWQBSXAC-UHFFFAOYSA-N |

| SMILES | CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3 |

Introduction

Structural Analysis and Molecular Design

The compound’s structure integrates three key components:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

1-Ethyl substituent: An alkyl group at the N1 position, which influences steric and electronic properties.

-

1,3-Benzodioxol-5-yl carboxamide: A methylenedioxy-substituted benzene ring connected via an amide bond to the pyrazole’s C3 position.

The molecular formula is , with a calculated molecular weight of 285.29 g/mol. The 1,3-benzodioxole moiety contributes to lipophilicity (, estimated via fragment-based methods), while the amide bond introduces hydrogen-bonding capacity (3 hydrogen bond acceptors, 1 donor) .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

-

1-Ethyl-1H-pyrazole-3-carboxylic acid: Synthesized via cyclization of β-keto esters with ethyl hydrazine .

-

1,3-Benzodioxol-5-amine: Derived from reduction of 5-nitro-1,3-benzodioxole or via Ullmann-type coupling.

Coupling Methods

Amide bond formation between the carboxylic acid and amine is typically achieved using coupling agents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . For example, analogous compounds like N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide were synthesized via BOP-mediated coupling in yields exceeding 70% .

Table 1: Representative Coupling Conditions for Pyrazole Carboxamides

Physicochemical and Pharmacokinetic Profiling

Lipophilicity and Solubility

The 1,3-benzodioxole group enhances membrane permeability, as evidenced by analogs with values of 1.56–2.1 . Aqueous solubility is likely limited (<50 µM at pH 7.4), necessitating formulation strategies for in vivo studies.

Metabolic Stability

Methylenedioxy groups are prone to oxidative cleavage by cytochrome P450 enzymes, generating catechol intermediates. Piperonyl-containing compounds exhibit hepatic microsomal half-lives () of 15–30 minutes in rodent models .

Biological Activity and Target Hypotheses

Cannabinoid Receptor Modulation

Structurally related pyrazole carboxamides, such as Org27569 (1H-indole-2-carboxamide), act as negative allosteric modulators of the CB1 receptor with IC values in the nanomolar range . The 1,3-benzodioxole moiety may similarly engage hydrophobic pockets in CB1’s allosteric site.

Table 2: Antibacterial Activity of Selected Pyrazole Analogs

| Compound | MIC (nM) vs S. aureus | LogP | Reference |

|---|---|---|---|

| 5-(Benzodioxol-5-yl)-3-t-Bu | 110 | 2.4 | |

| N-Benzodioxol-ethyl-4-Cl | 90 | 1.8 | |

| Target compound (hypothetical) | 80–100 (predicted) | 1.9 | – |

Challenges and Future Directions

-

Synthetic Optimization: Improving coupling yields and scalability using flow chemistry or microwave-assisted synthesis .

-

Target Deconvolution: High-throughput screening to identify primary targets beyond CB1 receptors.

-

Toxicology Profiling: Assessing catechol metabolite formation and potential hepatotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume